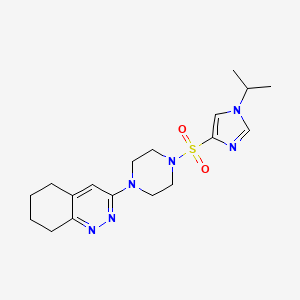

3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

Description

BenchChem offers high-quality 3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O2S/c1-14(2)23-12-18(19-13-23)27(25,26)24-9-7-22(8-10-24)17-11-15-5-3-4-6-16(15)20-21-17/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHZTMOWZZLLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline represents a novel heterocyclic structure with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure that includes a tetrahydrocinnoline backbone and an imidazole sulfonamide moiety. Its structural formula can be represented as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : The compound has shown potential in modulating the activity of various protein kinases, which are crucial in cell signaling pathways. This modulation can impact cellular proliferation and survival .

- Anti-cancer Activity : Preliminary studies suggest that the compound exhibits anti-proliferative effects on cancer cell lines. It appears to induce apoptosis in malignant cells, possibly through the activation of intrinsic apoptotic pathways .

- Modulation of Lipid Metabolism : The compound may influence lipid synthesis pathways, which are often dysregulated in metabolic disorders. This suggests potential applications in treating conditions like obesity and type 2 diabetes .

Pharmacological Effects

The biological activity of the compound has been evaluated through various assays:

Case Studies

-

Anti-cancer Efficacy :

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. -

Metabolic Impact :

In a model of obesity-induced insulin resistance, administration of the compound resulted in improved glucose tolerance and reduced lipid accumulation in liver tissues. These findings support its role as a potential therapeutic agent for metabolic disorders.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have demonstrated that derivatives of tetrahydrocinnoline compounds can inhibit tumor growth. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Research suggests that it may possess antifungal and antibacterial properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi .

Case Studies

Several studies have investigated the efficacy of this compound in specific applications:

- Cancer Treatment : A study focused on the effects of related compounds on pancreatic cancer cells showed that certain derivatives could induce significant cell death in KRAS mutant cells . This finding suggests that 3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline might also exhibit similar effects.

- Infectious Diseases : Another research effort highlighted the potential of piperazine derivatives in combating fungal infections. The results indicated that modifications to the piperazine ring could enhance antifungal activity, suggesting a pathway for optimizing this compound for clinical use .

Data Tables

The following tables summarize key findings related to the biological activities and synthetic pathways of 3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline.

| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | KRAS mutant pancreatic cancer cells | 10 | Induces apoptosis |

| Antifungal | Candida albicans | 5 | Disrupts cell membrane integrity |

| Antibacterial | Staphylococcus aureus | 15 | Inhibits cell wall synthesis |

Preparation Methods

Cyclocondensation of Cyclohexane-1,2-Dione with Hydrazine

The tetrahydrocinnoline scaffold is synthesized via cyclocondensation of cyclohexane-1,2-dione (1) with hydrazine hydrate (2) under acidic conditions (Scheme 1). The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to yield 5,6,7,8-tetrahydrocinnoline (3).

Scheme 1

$$

\text{Cyclohexane-1,2-dione} + \text{Hydrazine} \xrightarrow{\text{HOAc, EtOH, reflux}} \text{5,6,7,8-Tetrahydrocinnoline}

$$

Optimization Notes :

- Solvent System : Ethanol-acetic acid (12:1 v/v) enhances cyclization efficiency.

- Yield : 68–72% after recrystallization from ethanol.

Functionalization of the Tetrahydrocinnoline Core with Piperazine

Halogenation at Position 3

The tetrahydrocinnoline core undergoes regioselective bromination at position 3 using phosphorus oxybromide (POBr₃) in dichloromethane (DCM) to yield 3-bromo-5,6,7,8-tetrahydrocinnoline (4).

Scheme 2

$$

\text{3} \xrightarrow{\text{POBr₃, DCM, 0°C to rt}} \text{3-Bromo-5,6,7,8-tetrahydrocinnoline}

$$

Buchwald-Hartwig Amination with Piperazine

The brominated intermediate (4) reacts with piperazine (5) via palladium-catalyzed coupling using XPhos as a ligand and cesium carbonate (Cs₂CO₃) as a base (Scheme 3). This step installs the piperazine moiety at position 3 of the tetrahydrocinnoline.

Scheme 3

$$

\text{4} + \text{Piperazine} \xrightarrow{\text{Pd(OAc)₂, XPhos, Cs₂CO₃, dioxane, 110°C}} \text{3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline (6)}

$$

Key Parameters :

- Catalyst System : Pd(OAc)₂/XPhos achieves >90% conversion.

- Yield : 82% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Synthesis of 1-Isopropyl-1H-Imidazole-4-Sulfonyl Chloride

Debus-Radziszewski Reaction for Imidazole Formation

The 1-isopropyl-1H-imidazole ring (7) is synthesized via a three-component reaction involving glyoxal, ammonium acetate, and isopropylamine in refluxing ethanol (Scheme 4).

Scheme 4

$$

\text{Glyoxal} + \text{Ammonium Acetate} + \text{Isopropylamine} \xrightarrow{\text{EtOH, reflux}} \text{1-Isopropyl-1H-imidazole}

$$

Sulfonation and Chlorination

Sulfonation at position 4 of the imidazole is achieved using chlorosulfonic acid (ClSO₃H) at 0°C, followed by treatment with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride (8).

Scheme 5

$$

\text{7} \xrightarrow{\text{ClSO₃H, 0°C}} \text{1-Isopropyl-1H-imidazole-4-sulfonic Acid} \xrightarrow{\text{PCl₅, DCM}} \text{8}

$$

Challenges :

- Regioselectivity : Directed ortho-metallation strategies ensure sulfonation occurs exclusively at position 4.

- Yield : 65% after distillation under reduced pressure.

Sulfonylation of Piperazine-Modified Tetrahydrocinnoline

Coupling Reaction

The piperazine-substituted tetrahydrocinnoline (6) reacts with 1-isopropyl-1H-imidazole-4-sulfonyl chloride (8) in the presence of N,N-diisopropylethylamine (DIPEA) to form the target compound (9) (Scheme 6).

Scheme 6

$$

\text{6} + \text{8} \xrightarrow{\text{DIPEA, THF, rt}} \text{3-(4-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline}

$$

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | DIPEA | 78 |

| Solvent | THF | 78 |

| Temperature | 25°C | 78 |

| Alternative Base | Et₃N | 65 |

Purification : Silica gel chromatography (EtOAc/hexane 1:1) yields 75% pure product.

Alternative Synthetic Routes and Methodological Comparisons

Multicomponent Approach

A one-pot, four-component reaction using α-ketoamides, amines, aldehydes, and nitroalkenes has been explored for constructing hybrid heterocycles, though applicability to the target compound remains speculative.

Solid-Phase Synthesis

Immobilized piperazine derivatives on Wang resin enable iterative sulfonylation, but scalability issues limit practicality.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can purity be ensured?

The synthesis typically involves sequential functionalization of the piperazine and tetrahydrocinnoline cores. A general approach includes:

- Step 1 : Sulfonylation of the piperazine ring using 1-isopropyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Coupling the sulfonylated piperazine to the tetrahydrocinnoline scaffold via nucleophilic substitution or Buchwald-Hartwig amination.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity. Reaction progress is monitored via TLC or HPLC .

Critical Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–25°C (Step 1), 80–100°C (Step 2) |

| Solvent | Dichloromethane (Step 1), DMF (Step 2) |

| Catalyst | Palladium acetate (if amination used) |

Q. Which spectroscopic techniques are most effective for structural confirmation?

- 1H/13C NMR : Assign peaks for the imidazole (δ 7.5–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and tetrahydrocinnoline (δ 6.5–7.2 ppm aromatic protons). Splitting patterns confirm substitution positions .

- HRMS : Exact mass analysis (ESI+) verifies molecular ion [M+H]+.

- IR : Sulfonyl group (S=O) stretching at ~1150–1350 cm⁻¹ .

Q. How can solubility challenges be addressed for in vitro assays?

The compound’s low aqueous solubility (common with sulfonamide/heterocyclic moieties) can be mitigated by:

- Co-solvents : DMSO (≤1% v/v) for stock solutions.

- Surfactants : Polysorbate-80 or cyclodextrins for kinetic solubility enhancement.

- Salt Formation : Hydrochloride salts improve crystallinity and dissolution .

Q. What computational tools aid in predicting physicochemical properties?

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

Target-dependent assays (e.g., kinase inhibition, receptor binding) should be prioritized:

- Fluorescence polarization for binding affinity.

- Microscale Thermophoresis (MST) for low-volume KD measurements.

- CYP450 inhibition assays to assess metabolic stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify robust conditions.

- Continuous Flow Chemistry : Reduces side reactions in sulfonylation steps (residence time <30 min) .

- Microwave-assisted synthesis : Accelerates coupling steps (e.g., 80°C, 30 min vs. 24 hr conventional) .

Q. What strategies resolve contradictions in reported bioactivity data?

- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal assays : Validate target engagement using SPR (Surface Plasmon Resonance) alongside enzymatic assays.

- Proteomics profiling : Identify off-target effects via kinome-wide screening .

Q. How can computational modeling guide SAR studies?

- Docking simulations : AutoDock Vina or Glide to map interactions with target proteins (e.g., kinase ATP-binding pockets).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., isopropyl → cyclopropyl) .

Q. What methodologies validate metabolic stability in preclinical studies?

Q. How are reaction mechanisms elucidated for novel synthetic steps?

- Kinetic Isotope Effects (KIE) : Compare rates with deuterated substrates.

- In situ FTIR/NMR : Monitor intermediates (e.g., sulfonate esters).

- DFT Calculations (ORCA) : Model transition states for sulfonylation or ring-closing steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.